molecular formula C22H26N2O2 B12584737 4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide CAS No. 644980-50-7

4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide

Cat. No.: B12584737
CAS No.: 644980-50-7
M. Wt: 350.5 g/mol
InChI Key: QVEOVOSNUBBLTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide is a complex organic compound characterized by its unique structure, which includes an ethyl group, a cyclohexyl ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide typically involves the condensation of 4-ethylbenzoic acid with 1-(6-methylpyridine-2-carbonyl)cyclohexylamine. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production times. The use of automated systems and advanced purification techniques ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can result in changes in cellular function, making it a valuable tool in both research and therapeutic contexts .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide

Uniqueness

4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a broader range of chemical reactions and interact with a variety of molecular targets, making it more versatile compared to similar compounds .

Properties

CAS No.

644980-50-7

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

4-ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide

InChI

InChI=1S/C22H26N2O2/c1-3-17-10-12-18(13-11-17)21(26)24-22(14-5-4-6-15-22)20(25)19-9-7-8-16(2)23-19/h7-13H,3-6,14-15H2,1-2H3,(H,24,26)

InChI Key

QVEOVOSNUBBLTE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)C3=CC=CC(=N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.